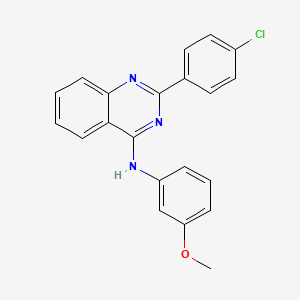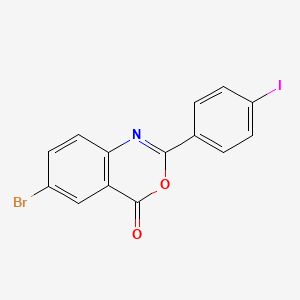![molecular formula C22H26N4O2S2 B11635413 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(Z)-[3-(butan-2-il)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-{(Z)-[3-(butan-2-il)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación del anillo tiazolidinona, seguido de la formación del núcleo pirido[1,2-a]pirimidin-4-ona.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y pueden mejorar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
3-{(Z)-[3-(butan-2-il)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo tiazolidinona en un anillo tiazolidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo piperidin-1-il.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como aminas o tioles pueden utilizarse en reacciones de sustitución.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir derivados de tiazolidina.
Aplicaciones Científicas De Investigación
Química: El compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener potencial como una sonda bioquímica para estudiar la actividad enzimática o las interacciones proteicas.
Medicina: El compuesto podría investigarse por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-{(Z)-[3-(butan-2-il)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de sus diversos grupos funcionales. Estas interacciones pueden modular las vías biológicas y conducir a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Pirido[1,2-a]pirimidin-4-onas: Compuestos con una estructura central similar, que pueden tener actividades biológicas comparables.
Derivados de piperidina: Compuestos que contienen un anillo de piperidina, que pueden exhibir reactividad y propiedades farmacológicas similares.
Singularidad
La singularidad de 3-{(Z)-[3-(butan-2-il)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona radica en su combinación de múltiples grupos funcionales, que pueden conferir una amplia gama de actividades químicas y biológicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C22H26N4O2S2 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
(5Z)-3-butan-2-yl-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O2S2/c1-4-15(3)26-21(28)17(30-22(26)29)12-16-19(24-10-6-5-7-11-24)23-18-9-8-14(2)13-25(18)20(16)27/h8-9,12-13,15H,4-7,10-11H2,1-3H3/b17-12- |
Clave InChI |
XATQUBSMDIRSMN-ATVHPVEESA-N |
SMILES isomérico |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)/SC1=S |
SMILES canónico |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)


![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
